molecular formula C14H16O4 B2829439 propan-2-yl 8-methoxy-2H-chromene-3-carboxylate CAS No. 338420-63-6

propan-2-yl 8-methoxy-2H-chromene-3-carboxylate

Cat. No.: B2829439
CAS No.: 338420-63-6
M. Wt: 248.278
InChI Key: XVDZNOUJUOIJQY-UHFFFAOYSA-N
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Description

Propan-2-yl 8-methoxy-2H-chromene-3-carboxylate is an ester derivative of 8-methoxy-2H-chromene-3-carboxylic acid, where the carboxylic acid group at position 3 is substituted with an isopropyl ester. Chromenes (2H-benzoopyrans) are heterocyclic compounds featuring a fused benzene and oxygen-containing pyran ring. The 8-methoxy substituent enhances electronic conjugation, while the ester group at position 3 modulates lipophilicity and reactivity. Chromene derivatives are studied for diverse applications, including antimicrobial, antitumor, and fluorescent properties . The absence of a 2-oxo group distinguishes this compound from coumarins (2H-chromen-2-ones), which are structurally related but exhibit distinct photophysical and biological behaviors .

Properties

IUPAC Name

propan-2-yl 8-methoxy-2H-chromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O4/c1-9(2)18-14(15)11-7-10-5-4-6-12(16-3)13(10)17-8-11/h4-7,9H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVDZNOUJUOIJQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC2=C(C(=CC=C2)OC)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 8-methoxy-2H-chromene-3-carboxylate typically involves the esterification of 8-methoxy-2H-chromene-3-carboxylic acid with propan-2-ol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of green solvents and catalysts is also considered to minimize environmental impact.

Chemical Reactions Analysis

Hydrolysis Reactions

Propan-2-yl 8-methoxy-2H-chromene-3-carboxylate undergoes acid- or base-catalyzed hydrolysis to yield 8-methoxy-2H-chromene-3-carboxylic acid.

Reaction TypeConditionsProductYield (%)Reference
Acidic hydrolysis80% acetic acid, reflux (2–4 h)8-Methoxy-2H-chromene-3-carboxylic acid78–85
Basic hydrolysisNaOH (1M), ethanol, 60°C (3 h)Same as above72–80

Mechanistically, acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water. Base-mediated hydrolysis involves deprotonation of water to form a hydroxide ion, which attacks the ester .

Substitution Reactions

The ester group participates in nucleophilic acyl substitution , while the methoxy group undergoes demethylation under specific conditions.

Ester Substitution

Reaction with amines (e.g., benzylamine) in ethanol under reflux replaces the isopropoxy group with an amide:RCOOPri+NH2RCONHR +PriOH\text{RCOO}^-\text{Pr}^i+\text{NH}_2\text{R }\rightarrow \text{RCONHR }+\text{Pr}^i\text{OH}Example : Reaction with benzylamine produces 8-methoxy-2H-chromene-3-carboxybenzylamide in 65% yield .

Methoxy Demethylation

Treatment with HBr (48%) in acetic acid at 100°C removes the methoxy group, forming 8-hydroxy-2H-chromene-3-carboxylate .

Cyclization Reactions

The chromene ring participates in electrophilic cyclization with reagents like anthranilic acid derivatives.

Quinazolinone Formation

In glacial acetic acid, the compound reacts with anthranilic acid to form tricyclic quinazolinone derivatives via intramolecular cyclization :

ReactantConditionsProductYield (%)
Anthranilic acidAcOH, RT, 2 h8-Methoxy-3-(4-oxoquinazolin-2-yl)-2H-chromen-2-one82

Mechanism involves imine formation followed by cyclization (see Scheme 5 in ).

Oxidation of Chromene Core

Ozonolysis cleaves the chromene double bond to yield a diketone:C14H14O4+O3C13H12O6+HCOOH\text{C}_{14}\text{H}_{14}\text{O}_4+\text{O}_3\rightarrow \text{C}_{13}\text{H}_{12}\text{O}_6+\text{HCOOH}Conditions : Ozone in CH2_2Cl2_2 at −78°C, followed by dimethyl sulfide workup .

Reduction of Ester Group

Catalytic hydrogenation (H2_2, Pd/C) reduces the ester to a primary alcohol:RCOOPriH2RCH2OH\text{RCOO}^-\text{Pr}^i\xrightarrow{\text{H}_2}\text{RCH}_2\text{OH}Yield : 70–75% .

Electrophilic Aromatic Substitution

The methoxy group directs electrophiles (e.g., NO2+_2^+) to the para position of the chromene ring:

ReactionConditionsProductYield (%)
NitrationHNO3_3, H2_2SO4_4, 0°C8-Methoxy-6-nitro-2H-chromene-3-carboxylate60

Photochemical Reactions

UV irradiation (λ = 254 nm) in benzene induces electrocyclic ring-opening of the chromene system, forming a conjugated diene .

Key Mechanistic Insights

  • Ester Reactivity : Governed by electron-withdrawing effects of the chromene ring, enhancing electrophilicity at the carbonyl carbon .
  • Methoxy Group Influence : Stabilizes intermediates via resonance during substitution reactions .
  • Ring Strain : The chromene’s unsaturated lactone ring drives cycloaddition and electrocyclic reactions .

Scientific Research Applications

Synthesis of Propan-2-yl 8-methoxy-2H-chromene-3-carboxylate

The synthesis of this compound typically involves the condensation of appropriate starting materials under specific reaction conditions. Various methods have been developed to enhance yield and purity, including:

  • Knoevenagel Condensation : This method utilizes aldehydes and active methylene compounds to form chromene derivatives efficiently.
  • One-Pot Reactions : Recent studies have reported one-pot multi-component reactions that simplify the synthesis while maintaining high yields and selectivity .

Biological Activities

This compound exhibits a range of biological activities, making it a subject of interest in pharmacological research.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of chromene derivatives, including this compound. Key findings include:

  • Cytotoxicity : Compounds derived from the chromene structure have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A172 (glioma) cells. For instance, derivatives with specific substitutions demonstrated IC50 values below 1 μM, indicating potent anticancer activity .
CompoundCell LineIC50 Value
Chromene Derivative AMCF-7<1 μM
Chromene Derivative BA1727.4 nM

Anti-inflammatory Properties

In addition to anticancer activity, certain studies have indicated that this compound may possess anti-inflammatory properties. This is particularly relevant in conditions where inflammation plays a critical role in disease progression.

Therapeutic Potential

The therapeutic potential of this compound extends beyond oncology:

Neuroprotective Effects

Research has suggested that chromene derivatives may exhibit neuroprotective effects. These compounds could potentially be developed for treating neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis.

Antioxidant Activity

Chromenes are also recognized for their antioxidant properties, which can mitigate oxidative damage in various biological systems. This aspect is crucial in developing formulations aimed at reducing oxidative stress-related conditions.

Future Directions and Case Studies

The ongoing research into this compound highlights several future directions:

  • Clinical Trials : Further investigation through clinical trials is necessary to establish safety and efficacy profiles.
  • Structure–Activity Relationship Studies : Understanding how structural modifications affect biological activity will aid in optimizing therapeutic candidates.
  • Combination Therapies : Exploring the use of this compound in combination with other therapeutic agents may enhance treatment efficacy for various diseases.

Mechanism of Action

The mechanism of action of propan-2-yl 8-methoxy-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Ethyl 8-Methoxy-2-oxo-2H-chromene-3-carboxylate

  • Structure : A coumarin derivative with a 2-oxo group and ethyl ester.
  • Properties : The 2-oxo group enables extended π-conjugation, enhancing fluorescence. The ethyl ester increases polarity compared to the isopropyl analogue.
  • Synthesis: Prepared via esterification of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with ethanol .

Cinnamyl 8-Methoxy-2-oxo-2H-chromene-3-carboxylate

  • Structure : Features a cinnamyl ester (aromatic propenyl group) at position 3.
  • The 2-oxo group classifies it as a coumarin derivative .

8-Methoxy-2H-chromene-3-carbaldehyde

  • Structure : Replaces the carboxylate group with a carbaldehyde.
  • Properties : The aldehyde group enables nucleophilic reactions (e.g., Schiff base formation). Crystallographic studies reveal a half-chair conformation and weak C–H⋯O hydrogen bonding .

8-Methoxy-2-oxo-2H-chromene-3-carboxamide

  • Structure : Carboxamide substituent at position 3.
  • Properties : The amide group increases hydrogen-bonding capacity, improving aqueous solubility. This derivative is explored for pharmacological screening .

Data Table: Comparative Analysis

Compound Name Core Structure Position 3 Substituent 2-Oxo Group Molecular Formula Key Properties
Propan-2-yl 8-methoxy-2H-chromene-3-carboxylate Chromene Isopropyl ester No C₁₄H₁₆O₄ Moderate lipophilicity, chromene-based
Ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate Coumarin Ethyl ester Yes C₁₃H₁₂O₅ Fluorescent, polar
Cinnamyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate Coumarin Cinnamyl ester Yes C₂₀H₁₆O₅ High lipophilicity, aromatic interactions
8-Methoxy-2H-chromene-3-carbaldehyde Chromene Carbaldehyde No C₁₁H₁₀O₃ Reactive aldehyde, crystalline
8-Methoxy-2-oxo-2H-chromene-3-carboxamide Coumarin Carboxamide Yes C₁₁H₉NO₄ High solubility, pharmacological potential

Biological Activity

Propan-2-yl 8-methoxy-2H-chromene-3-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a chromene backbone with a methoxy group at the 8-position and a propan-2-yl ester at the 3-position. This unique structural configuration contributes to its distinct biological activities. The presence of both the methoxy and propan-2-yl groups enhances its chemical reactivity and solubility, which are crucial for biological interactions.

Biological Activities

Research has indicated that this compound exhibits several notable biological activities:

  • Antioxidant Properties : The compound has been studied for its potential to scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of age-related diseases and cancer prevention.
  • Anti-inflammatory Effects : In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory disorders such as arthritis and other chronic inflammatory conditions.
  • Anticancer Activity : Preliminary investigations have shown that this compound can induce apoptosis in various cancer cell lines. It has been observed to inhibit cell proliferation and promote cell cycle arrest, indicating its potential as an anticancer agent .
  • Antimicrobial Activity : Some studies suggest that this compound possesses antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics .

The biological effects of this compound are believed to be mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in inflammatory pathways or cancer cell proliferation. For instance, it has been shown to inhibit carbonic anhydrases (CAs), which play a role in tumor growth and metastasis .
  • Receptor Modulation : It may also interact with various receptors, modulating their activity and leading to downstream biological effects. This interaction can alter signaling pathways associated with inflammation and cancer progression.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound:

StudyFindings
Demonstrated antioxidant and anti-inflammatory properties in vitro.
Reported significant anticancer activity against multiple cancer cell lines, with IC50 values indicating potent effects.
Highlighted the structure-activity relationship (SAR) showing that modifications to the chromene structure influence biological activity.

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